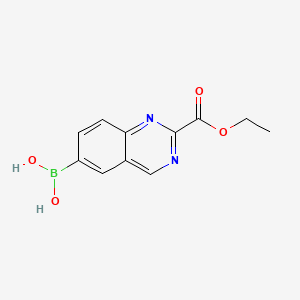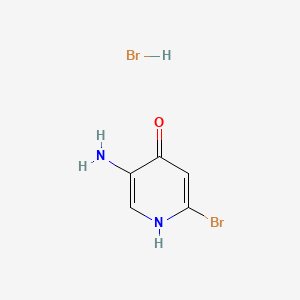![molecular formula C13H20FNO3 B13482274 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenol.
Fluoropropylation: The phenol undergoes an alkylation reaction with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoropropoxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to introduce the ethanamine chain, yielding the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropropoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Chloropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Methoxypropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoropropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H20FNO3 |
|---|---|
Molekulargewicht |
257.30 g/mol |
IUPAC-Name |
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C13H20FNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7,9H,4-5,8,15H2,1-3H3 |
InChI-Schlüssel |
GDMWKKJLCKOYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=C(C=C(C=C1OC)CCN)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


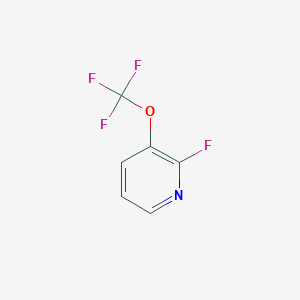
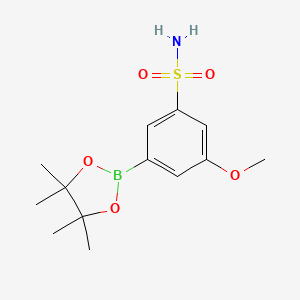
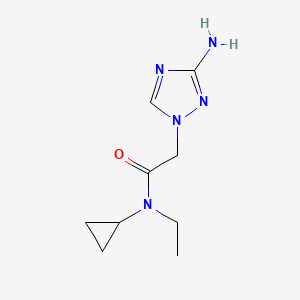
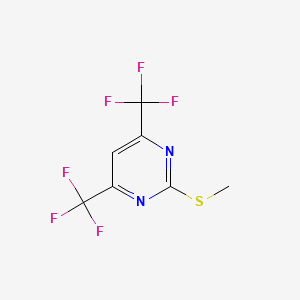

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
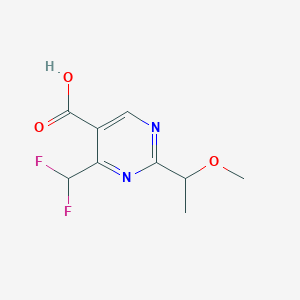

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
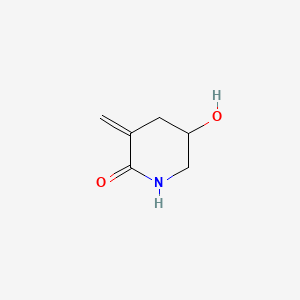
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
